
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the indene ring system, followed by the introduction of the amino and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: This compound shares a similar indene structure but has different functional groups, leading to distinct biological activities.
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: This compound has a similar core structure but includes a tert-butoxycarbonyl group, which may affect its reactivity and applications.
Uniqueness
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-amino-4-methoxy-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-9-4-2-3-8-7(9)5-6-11(8,12)10(13)14/h2-4H,5-6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
MRHDPNNJYDWNLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCC2(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



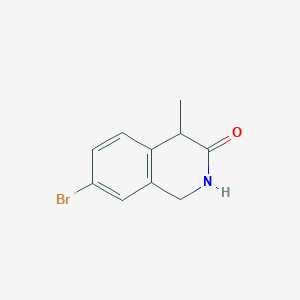
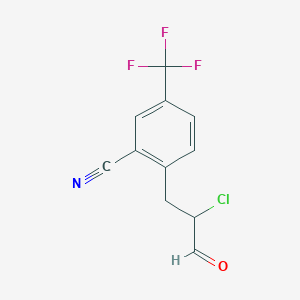
![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)


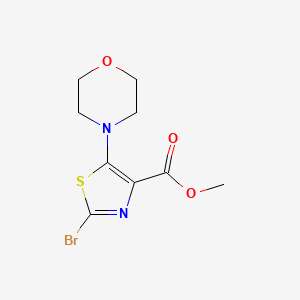
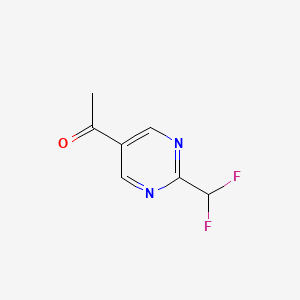
![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
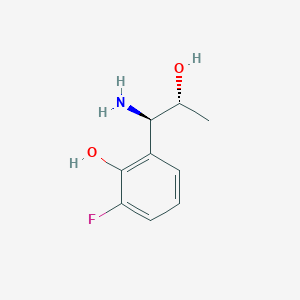
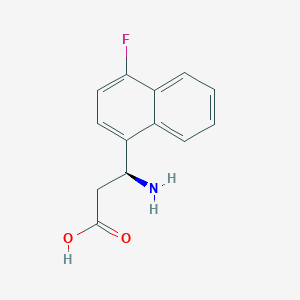
![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
